3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea
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Overview
Description
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea group attached to a 3-methylphenyl ring and an oxan-4-ylsulfanyl ethyl group
Scientific Research Applications
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of 3-methylphenyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]carbamate: Contains a carbamate group instead of a urea group.
3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]amide: Features an amide group in place of the urea group.
Uniqueness
The uniqueness of 3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-2-4-13(11-12)17-15(18)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUVMNVHOLCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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